molecular formula C19H21N5O3 B11520111 N'-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11520111
M. Wt: 367.4 g/mol
InChI Key: YOBOMBRWIXLZIZ-CIAFOILYSA-N
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Description

N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and hydrazone moiety play crucial roles in the binding and activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine moiety but lacks the hydrazone and nitro groups.

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains the piperidine ring but differs in the rest of the structure.

    2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar piperidine derivative with different functional groups

Uniqueness

N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is unique due to its combination of the piperidine ring, nitro group, and hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-14-6-9-23(10-7-14)17-5-4-15(11-18(17)24(26)27)12-21-22-19(25)16-3-2-8-20-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3,(H,22,25)/b21-12+

InChI Key

YOBOMBRWIXLZIZ-CIAFOILYSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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